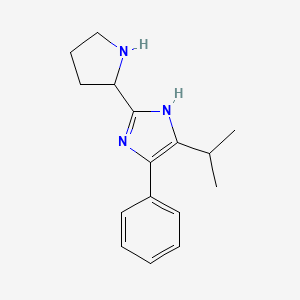
4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole
Vue d'ensemble
Description
“4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole” is a chemical compound with the CAS number 1153105-13-5 . It has a molecular weight of 255.36 and a molecular formula of C16H21N3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group, a propan-2-yl group, and a pyrrolidin-2-yl group attached to an imidazole ring . The exact spatial arrangement of these groups would need to be determined by methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.36 . Other physical and chemical properties such as boiling point and storage conditions are not specified .Applications De Recherche Scientifique
Phosphodiesterase Inhibition and Antimicrobial Activities
A study by Bukhari et al. (2013) synthesized a series of compounds related to the imidazole framework, evaluating them for phosphodiesterase (PDE) inhibition and antimicrobial activities. This research highlights the potential of imidazole derivatives in developing therapeutic agents targeting PDEs and microbial infections, indicating a promising area for the application of the specified compound in drug discovery and development (Bukhari et al., 2013).
Advanced Materials for OLED Devices
The incorporation of imidazole units into materials for organic light-emitting diodes (OLEDs) has been investigated, with research by Wang et al. (2016) demonstrating the design and synthesis of bipolar phenanthroimidazole–diazacarbazole hybrids. These materials show significant improvements in the efficiency and color purity of OLEDs, suggesting the role of imidazole derivatives in enhancing electronic devices' performance (Wang et al., 2016).
Crystallographic Insights
The crystal structure of compounds related to imidazole provides insights into their molecular configurations and potential interactions in biological systems. Studies such as those by Bourichi et al. (2019) contribute to understanding the structural basis for the activity of imidazole derivatives, facilitating the rational design of more effective compounds (Bourichi et al., 2019).
Synthesis and Reactivity
The synthetic routes and chemical reactivity of imidazole derivatives are crucial for developing new compounds with enhanced properties. Research on the synthesis of imidazo[1,2-a]pyridin-2-one derivatives, as described by Tu et al. (2007), provides valuable methodologies for producing a wide range of imidazole-containing molecules, offering a foundation for future innovations in chemical synthesis and drug development (Tu et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
4-phenyl-5-propan-2-yl-2-pyrrolidin-2-yl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-11(2)14-15(12-7-4-3-5-8-12)19-16(18-14)13-9-6-10-17-13/h3-5,7-8,11,13,17H,6,9-10H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUUCKOKFOFBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(N1)C2CCCN2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



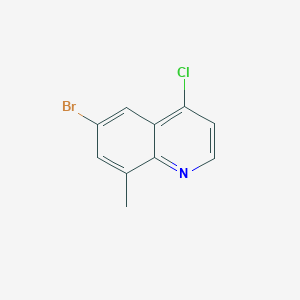
![3-Bromoimidazo[1,2-a]pyridin-6-amine](/img/structure/B1438719.png)
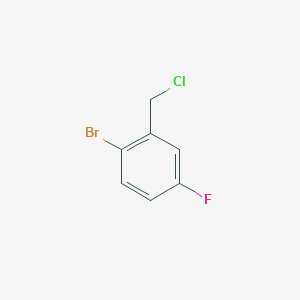
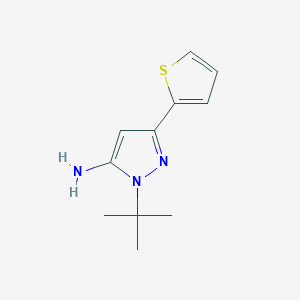
![2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1438725.png)
![2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid](/img/structure/B1438726.png)
![3-[(Ethanesulfonyl)methyl]aniline](/img/structure/B1438727.png)
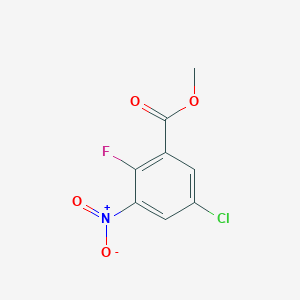
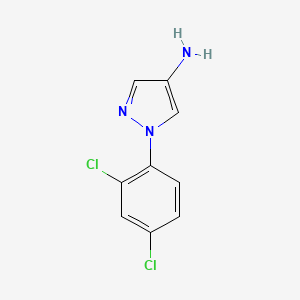
![2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1438735.png)

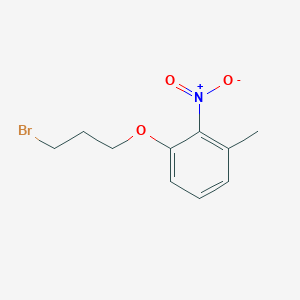
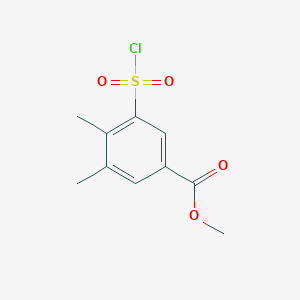
![[2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine](/img/structure/B1438739.png)